O-tert-Butyl-L-threonine tert-butyl ester acetate salt
Overview
Description
O-tert-Butyl-L-threonine tert-butyl ester acetate salt is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its tert-butyl and tert-butoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyl-L-threonine tert-butyl ester acetate salt typically involves the use of tert-butyl and tert-butoxy protecting groups. One common method includes the reduction of a precursor compound using sodium borohydride in methanol at low temperatures, followed by inversion using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 . This method is cost-effective and yields high purity products, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which allow for the efficient introduction of tert-butoxycarbonyl groups into various organic compounds . This method is advantageous due to its scalability and ability to produce high yields with minimal waste.
Chemical Reactions Analysis
Types of Reactions
O-tert-Butyl-L-threonine tert-butyl ester acetate salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl or tert-butoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride typically yields amines, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
O-tert-Butyl-L-threonine tert-butyl ester acetate salt has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological and metabolic disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of O-tert-Butyl-L-threonine tert-butyl ester acetate salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s tert-butyl and tert-butoxy groups play a crucial role in its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-alkylglutamates: These compounds share a similar chiral structure and are used in the synthesis of biologically active molecules.
(2S,3R)-1-Amino-2-Methylbutane-2,3-Diol: This compound belongs to the class of 1,3-aminoalcohols and has similar functional groups.
Uniqueness
O-tert-Butyl-L-threonine tert-butyl ester acetate salt is unique due to its specific combination of tert-butyl and tert-butoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and the development of chiral pharmaceuticals.
Properties
IUPAC Name |
acetic acid;tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3.C2H4O2/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7;1-2(3)4/h8-9H,13H2,1-7H3;1H3,(H,3,4)/t8-,9+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAUVMFJRASONL-RJUBDTSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)N)OC(C)(C)C.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974099 | |
Record name | Acetic acid--tert-butyl O-tert-butylthreoninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5854-77-3 | |
Record name | L-Threonine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, acetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5854-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O,O'-Di-tert-butyl-L-threonine acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005854773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid--tert-butyl O-tert-butylthreoninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,O'-di-tert-butyl-L-threonine acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.968 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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